6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine is an organic compound that features a boron-containing dioxaborolane group attached to an imidazo[1,2-A]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine typically involves the borylation of an imidazo[1,2-A]pyrazine precursor. One common method is the palladium-catalyzed cross-coupling reaction between an imidazo[1,2-A]pyrazine derivative and a boronic ester, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The imidazo[1,2-A]pyrazine core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Reduced imidazo[1,2-A]pyrazine derivatives.
Substitution: Substituted imidazo[1,2-A]pyrazine compounds with various functional groups.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The imidazo[1,2-A]pyrazine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester used in similar synthetic applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with applications in organic synthesis.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used for borylation reactions and the synthesis of conjugated copolymers.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine is unique due to its combination of a boron-containing dioxaborolane group and an imidazo[1,2-A]pyrazine core
Properties
Molecular Formula |
C12H16BN3O2 |
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Molecular Weight |
245.09 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-16-6-5-14-10(16)7-15-9/h5-8H,1-4H3 |
InChI Key |
RSLBYCNGPPAPDS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C=N2 |
Origin of Product |
United States |
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